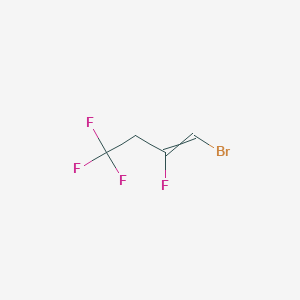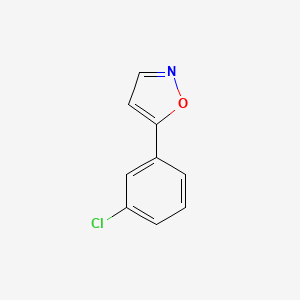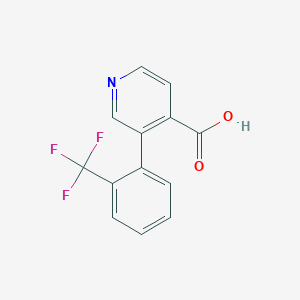
1-Bromo-2,4,4,4-tetrafluorobut-1-ene
概要
説明
1-Bromo-2,4,4,4-tetrafluorobut-1-ene is an organofluorine compound with the molecular formula C4H3BrF4 It is characterized by the presence of a bromine atom and four fluorine atoms attached to a butene backbone
作用機序
Target of Action
The primary targets of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene are organic molecules with fluoroalkylene scaffolds . These molecules exhibit unique biological activities and can be applied to functional materials such as liquid crystals and light-emitting materials .
Mode of Action
The mode of action of This compound involves the transformation of functional groups at both ends of the compound . This transformation process is simple and efficient, leading to the creation of biologically active fluorinated sugars and functional materials .
Biochemical Pathways
The biochemical pathways affected by This compound The compound’s synthetic applications suggest that it may influence the pathways related to the synthesis of fluorinated sugars and functional materials .
Pharmacokinetics
The ADME properties of This compound The compound’s use in proteomics research applications suggests that it may have specific pharmacokinetic properties that facilitate its use in this field .
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on its mode of action. The transformation of functional groups at both ends of the compound leads to the creation of biologically active fluorinated sugars and functional materials . These products can exhibit unique biological activities and can be applied to various fields, including liquid crystals and light-emitting materials .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s physical state . .
生化学分析
Biochemical Properties
1-Bromo-2,4,4,4-tetrafluorobut-1-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with active sites of enzymes, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptors or interfering with signal transduction proteins. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can inhibit enzymes involved in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These interactions determine the compound’s localization within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. For example, this compound may accumulate in the nucleus, affecting gene expression, or in the mitochondria, influencing cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,4,4-tetrafluorobut-1-ene can be synthesized through several methods. One common approach involves the bromination of 2,4,4,4-tetrafluorobut-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-Bromo-2,4,4,4-tetrafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of addition products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions often require the presence of a catalyst or an initiator to proceed efficiently.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,4,4,4-tetrafluorobut-1-ol or 2,4,4,4-tetrafluorobutylamine can be formed.
Addition Products: Addition of hydrogen halides can yield compounds like 1-bromo-2,4,4,4-tetrafluoro-2-chlorobutane.
Elimination Products: Elimination reactions can produce alkenes such as 2,4,4,4-tetrafluorobut-2-ene.
科学的研究の応用
1-Bromo-2,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty polymers and advanced materials with unique properties, such as high thermal stability and chemical resistance.
類似化合物との比較
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butene: This compound is similar in structure but differs in the position of the bromine atom.
1-Bromo-2,2,2-trifluoroethylbenzene: Another fluorinated bromine compound, but with a benzene ring instead of a butene backbone.
4-Bromo-1,1,2-trifluorobutene-1: Similar in structure but with one less fluorine atom.
Uniqueness
1-Bromo-2,4,4,4-tetrafluorobut-1-ene is unique due to the specific arrangement of its bromine and fluorine atoms, which imparts distinct chemical properties. The presence of four fluorine atoms in the butene backbone enhances its stability and reactivity, making it a valuable compound in various chemical syntheses and applications.
特性
IUPAC Name |
1-bromo-2,4,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXFKUJDWKMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694160 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-87-4 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)



